molecular formula C12H10N2O B15251041 6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde CAS No. 211382-46-6

6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde

Cat. No.: B15251041
CAS No.: 211382-46-6
M. Wt: 198.22 g/mol
InChI Key: MYMTXKSWWOINRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde is an organic compound that belongs to the bipyridine family It is characterized by the presence of a methyl group and a carbaldehyde group attached to the bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 6-methyl-2,2’-bipyridine.

    Formylation Reaction: The methyl group is then converted to a carbaldehyde group through a formylation reaction.

Industrial Production Methods

While specific industrial production methods for 6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Halogenating agents, nucleophiles, under controlled temperature and pH.

Major Products

    Oxidation: 6’-Methyl-[2,2’-bipyridine]-6-carboxylic acid.

    Reduction: 6’-Methyl-[2,2’-bipyridine]-6-methanol.

    Substitution: Various substituted bipyridine derivatives depending on the reagents used.

Scientific Research Applications

6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde primarily involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can interact with various molecular targets and pathways, depending on the metal ion and the specific application. For example, in catalysis, the metal-ligand complex can facilitate electron transfer reactions, while in biological systems, it can interact with biomolecules to exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Methyl-[2,2’-bipyridine]-6-carbaldehyde is unique due to the presence of both a methyl and a carbaldehyde group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

6-(6-methylpyridin-2-yl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9-4-2-6-11(13-9)12-7-3-5-10(8-15)14-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMTXKSWWOINRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC(=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50781211
Record name 6'-Methyl[2,2'-bipyridine]-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50781211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211382-46-6
Record name 6'-Methyl[2,2'-bipyridine]-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50781211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.